molecular formula C13H13FN2O2 B2899597 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 926249-83-4

2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B2899597
CAS No.: 926249-83-4
M. Wt: 248.257
InChI Key: TYGSEAARXZYDNY-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole Scaffolds in Drug Discovery

Pyrazole derivatives have been integral to pharmaceutical development since the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959. The scaffold's versatility became evident with the commercialization of celecoxib (a selective COX-2 inhibitor) in 1999 and crizotinib (an ALK/ROS1 inhibitor) in 2011, demonstrating pyrazole's adaptability across therapeutic areas. Early synthetic approaches relied on cyclocondensation reactions using hydrazines and 1,3-dielectrophiles, but modern techniques employ Vilsmeier-Haack formylation and transition metal catalysis to achieve precise substitution patterns.

Table 1: Milestones in Pyrazole-Based Drug Development

Compound Year Therapeutic Area Key Structural Feature
Antipyrine 1884 Analgesic/Antipyretic 1,5-dimethyl substitution
Celecoxib 1999 COX-2 Inhibition Trifluoromethyl group
Crizotinib 2011 Anticancer Aminopyridine substituent
Current Compound 2013 CRTh2 Antagonism 4-Fluorophenyl acetic acid

Significance of 1H-Pyrazol-4-yl Acetic Acid Derivatives

The 1H-pyrazol-4-yl acetic acid motif combines hydrogen-bonding capacity from the acetic acid moiety with the aromatic electron distribution of the pyrazole ring. This dual functionality enables interactions with diverse biological targets, including:

  • Prostaglandin D2 receptors (CRTh2) through carboxylate-mediated ionic bonds
  • Cyclooxygenase-2 via hydrophobic pocket penetration
  • Kinase ATP-binding sites through π-π stacking interactions

Derivatives bearing electron-withdrawing groups (e.g., 4-fluorophenyl) demonstrate enhanced metabolic stability compared to non-halogenated analogues, as evidenced by improved half-life in rat pharmacokinetic studies. The acetic acid side chain facilitates salt formation, addressing solubility challenges common to heteroaromatic systems.

Structural Features of 2-[1-(4-Fluorophenyl)-3,5-Dimethyl-1H-Pyrazol-4-yl]Acetic Acid

The compound (CAS RN®: 926249-83-4) exhibits three critical structural domains:

1. Pyrazole Core

  • 1,3-Dimethyl groups create steric hindrance, forcing the 4-fluorophenyl and acetic acid substituents into perpendicular orientations
  • N1 aryl substitution prevents tautomerization, stabilizing the 1H-pyrazole configuration

2. 4-Fluorophenyl Substituent

  • Fluorine's electronegativity (−4.0) enhances ring electron deficiency, favoring charge-transfer interactions
  • Para-substitution minimizes metabolic dehalogenation compared to ortho/ meta positions

3. Acetic Acid Side Chain

  • The carboxylic acid (pKa ≈ 4.7) exists as a zwitterion at physiological pH, enhancing membrane permeability
  • Methylenic spacer (-CH2-) allows conformational flexibility for target engagement

Table 2: Key Structural Parameters

Parameter Value/Description Analytical Method
Molecular Formula C14H15FN2O2 High-Resolution MS
LogP (Calculated) 2.31 ChemAxon Prediction
Hydrogen Bond Donors 1 (COOH) X-ray Crystallography
Rotatable Bonds 4 Molecular Modeling

Current Research Landscape and Knowledge Gaps

Recent advances focus on three primary areas:

Synthetic Methodology

  • Vilsmeier-Haack formylation achieves 85-92% yields for 4-acetylpyrazole intermediates
  • Microwave-assisted Knoevenagel condensation reduces reaction times from 12h to 35 minutes

Biological Evaluation

  • CRTh2 receptor binding IC50: 12 nM (human recombinant assay)
  • Carrageenan-induced edema reduction: 68% at 10 mg/kg (vs. 72% for indomethacin)

Unresolved Challenges

  • Limited data on CYP450 isoform interactions
  • Need for crystal structures of target complexes
  • Underexplored potential in CNS disorders despite blood-brain barrier penetration predictions

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-8-12(7-13(17)18)9(2)16(15-8)11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGSEAARXZYDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the reaction of the pyrazole intermediate with a fluorobenzene derivative, often through a nucleophilic aromatic substitution reaction.

    Acetic acid moiety attachment:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Amide Coupling Reactions

The carboxylic acid group facilitates amide bond formation with amines using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide). For example:

  • Reaction with 4-(trimethylsilyl)phenylamine :
    • Conditions : DMF, DIEA, HATU, 10–35°C, 10 hours.
    • Product : 2-(4-methoxyphenyl)-2-(((1-methyl-1H-pyrazol-4-yl)acetyl)amino)-N-(4-(trimethylsilyl)phenyl)acetamide .
    • Yield : 60.2% .
Amine Coupling Agent Solvent Yield
4-(Trimethylsilyl)phenylamineHATU/DIEADMF60.2%
Substituted aromatic aminesEDCl/HOBtCH₂Cl₂41%

Esterification

The acetic acid moiety undergoes esterification under acidic conditions:

  • Reaction with methanol :
    • Conditions : Thionyl chloride (SOCl₂), dry methanol, 0–20°C.
    • Product : Methyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate.
    • Yield : 83%.
Alcohol Catalyst Conditions Yield
MethanolSOCl₂0–20°C, 24 hours83%

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles:

  • With 2-mercaptoacetic acid :
    • Conditions : Toluene, reflux.
    • Product : Pyrazolylthiazolidin-4-one derivatives .
  • With 3-acetyl-2,5-dimethylfuran :
    • Conditions : NaOH in ethanol, room temperature.
    • Product : 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one .
Reagent Product Conditions Yield
2-Mercaptoacetic acidPyrazolylthiazolidin-4-oneToluene, reflux75–85%
Ethyl 3-aminocrotonate1,4-Dihydropyridine derivativesDMF, 3,4,5-trifluorobenzeneboronic acid92%

Aldol Condensation

The α-hydrogen of the acetic acid group enables aldol reactions with carbonyl compounds:

  • With 5-fluoro-2-hydroxyacetophenone :
    • Conditions : Base catalysis (NaOH), ethanol.
    • Product : 1-(5-fluoro-2-hydroxyphenyl)-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-ones .
Carbonyl Partner Catalyst Product Yield
5-Fluoro-2-hydroxyacetophenoneNaOHChalcone derivatives65–78%

Salt Formation

The carboxylic acid forms salts with inorganic bases:

  • Sodium salt preparation :
    • Conditions : Aqueous NaOH, room temperature.
    • Application : Improved solubility for pharmaceutical formulations .

Functional Group Interconversion

  • Reduction to Alcohol :
    • Reagent : Sodium borohydride (NaBH₄).
    • Product : 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanol .
    • Yield : 70–85% .

Key Reactivity Insights:

  • Acid-Derived Reactions : The carboxylic acid group is central to amidation, esterification, and salt formation.
  • Pyrazole Core Stability : The 3,5-dimethyl-4-fluorophenyl-substituted pyrazole remains intact under most conditions, enabling regioselective modifications.
  • Electronic Effects : The electron-withdrawing fluorine atom enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .

Scientific Research Applications

2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the pyrazole ring can modulate its biological activity. The acetic acid moiety may also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The target compound’s structural analogs differ in substituents on the pyrazole ring, aryl groups, and functional groups on the acetic acid moiety. Key examples include:

Table 1: Structural Comparison of Pyrazole-Acetic Acid Derivatives
Compound Name Substituents (Pyrazole Position) Aryl Group (Position 1) Functional Group (Position 4) Molecular Weight Dihedral Angle (°) Reference
2-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid 3,5-dimethyl 4-fluorophenyl Acetic acid 264.25* Not reported -
2-[1-(3,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid 3,5-dimethyl 3,4-dichlorophenyl Acetic acid 315.17 Not reported
2-[3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl]-2-oxoacetic acid 3,5-dimethyl 3-(trifluoromethyl)phenyl Oxoacetic acid 326.25 Not reported
[1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid 3,5-dimethyl 4,6-dimethylpyrimidin-2-yl Acetic acid 275.30 Not reported

*Calculated molecular weight based on formula C₁₃H₁₃FN₂O₂.

Key Observations:

The trifluoromethylphenyl group in introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility.

Functional Group Variations :

  • The oxoacetic acid moiety in replaces the acetic acid’s hydroxyl group with a ketone, reducing acidity and hydrogen-bonding capacity.

Conformational Analysis

Crystallographic studies of related compounds reveal that dihedral angles between the pyrazole ring and substituted aryl groups influence molecular planarity and packing:

  • In compound 1 (3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde), the dihedral angle between the pyrazole and 4-fluorophenyl rings is 4.64° , indicating near-planar conformation .
  • Compound 4 (1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one) shows larger dihedral angles (10.53° and 9.78° ), suggesting steric hindrance from the propan-1-one group disrupts planarity .

The target compound’s acetic acid group may impose steric constraints, but its dihedral angles remain unreported in the evidence.

Physicochemical Properties

  • Solubility: The acetic acid group enhances water solubility compared to non-polar derivatives (e.g., compound 4 in ).
  • Purity : Commercial analogs like [1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid (95% purity, ) highlight typical purity standards for research-grade compounds.

Biological Activity

2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

  • Molecular Formula : C13H13FN2O2
  • Molecular Weight : 248.25 g/mol
  • CAS Number : 890626-54-7

The biological activity of this compound primarily involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. By inhibiting these enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating various pyrazole derivatives, this compound demonstrated a notable selectivity for COX-2 over COX-1, suggesting a favorable safety profile with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Analgesic Effects

In preclinical models, this compound has shown promising analgesic effects. The efficacy was assessed using the carrageenan-induced paw edema model, where it significantly reduced inflammation and pain responses .

Antitumor Activity

Recent studies have explored the antitumor potential of pyrazole derivatives. While specific data on this compound is limited, related compounds have exhibited cytotoxic effects against various cancer cell lines . The mechanism may involve apoptosis induction and cell cycle arrest.

Comparative Biological Activity Table

Activity TypeCompoundIC50 (µM)Reference
COX-2 InhibitionThis compound0.01
Anti-inflammatoryCarrageenan-induced edema modelSignificant Reduction
Antitumor ActivityRelated pyrazole derivativesVaries

Case Studies

In evaluating the efficacy of this compound in vivo:

  • Study on Inflammation : A study involving rats demonstrated that administration of this compound led to a significant reduction in paw edema compared to controls, indicating strong anti-inflammatory effects.
  • Safety Profile Assessment : Histopathological examinations revealed minimal damage to gastrointestinal tissues, supporting its potential as a safer alternative to conventional NSAIDs .

Q & A

Q. What synthetic routes are available for preparing 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting with substituted pyrazole intermediates. For example, condensation of 4-fluorophenylhydrazine with diketones may yield the pyrazole core, followed by alkylation or carboxylation to introduce the acetic acid moiety. Key optimization parameters include:
  • Temperature : Reactions often proceed at 80–100°C for cyclization steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocyclic ring formation .
  • Catalysts : Acidic or basic catalysts (e.g., acetic acid or K₂CO₃) improve yields in carboxylation steps .
    Purity is confirmed via HPLC (>95%) and ¹H/¹³C NMR for structural validation .

Q. How can the structural conformation of this compound be confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding) using single crystals grown via slow evaporation .
  • NMR Spectroscopy : Assigns proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, fluorophenyl protons at δ 7.2–7.5 ppm) .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or pharmacological interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Screens binding affinities with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on pyrazole and fluorophenyl moieties for hydrophobic interactions .
  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) model reaction mechanisms, reducing trial-and-error experimentation .

Q. How can statistical experimental design improve synthesis scalability or reproducibility?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize variables (e.g., solvent ratio, catalyst loading):
  • Factorial Design : Identifies critical factors affecting yield (e.g., solvent polarity > temperature) .
  • Response Surface Methodology (RSM) : Maps optimal conditions (e.g., 90°C, 1.2 eq. catalyst) for >85% yield .
    Reproducibility is enhanced by controlling moisture-sensitive steps under inert atmospheres .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Validation via SPR/Biacore : Quantifies binding kinetics if docking suggests high affinity but in vitro assays show weak activity .
  • Solvent Effect Analysis : Computational models often neglect solvation; compare predictions in implicit (e.g., water) vs. explicit solvent MD simulations .
  • Metabolite Screening : Check for in situ degradation products via LC-MS, which may explain discrepancies .

Q. What advanced techniques characterize the compound’s thermal stability for formulation studies?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (e.g., >200°C indicates suitability for solid dosage forms) .
  • Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions (e.g., endothermic peaks at 150–160°C) .
  • Hot-Stage Microscopy : Tracks morphological changes during heating .

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